N-(Bromomethyl)phthalimide
Overview
Description
N-(Bromomethyl)phthalimide: is an organic compound with the molecular formula C9H6BrNO2 . It is a derivative of phthalimide, where a bromomethyl group is attached to the nitrogen atom. This compound is known for its applications in organic synthesis, particularly as an intermediate in the preparation of various functionalized molecules .
Mechanism of Action
Target of Action
N-(Bromomethyl)phthalimide is a chemical compound used in various chemical reactions. It’s known to be used as an initiator in the synthesis of α-phthalimidopoly(styrene) by atom transfer radical polymerisation .
Mode of Action
The compound interacts with its targets through a process known as atom transfer radical polymerisation . This is a type of chain-growth polymerisation that involves the iterative exploitation of a redox process to activate dormant species .
Biochemical Pathways
It’s known to be involved in the synthesis of α-phthalimidopoly(styrene) and functionalized 5-(aminomethyl)pyrimidine-2,4,6-trione analog .
Result of Action
The result of this compound’s action is the formation of new compounds. For example, it’s used in the synthesis of α-phthalimidopoly(styrene) and functionalized 5-(aminomethyl)pyrimidine-2,4,6-trione analog .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical reagents . .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(Bromomethyl)phthalimide can be synthesized through the bromination of phthalimide. The typical procedure involves the reaction of phthalimide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process typically includes the bromination of phthalimide using bromine or hydrobromic acid in the presence of a catalyst .
Chemical Reactions Analysis
Types of Reactions: N-(Bromomethyl)phthalimide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, such as amines or thiols, to form corresponding derivatives.
Reduction Reactions: The compound can be reduced to form N-(Hydroxymethyl)phthalimide using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary or secondary amines, thiols, and alcohols.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products Formed:
Substitution Reactions: Products include N-substituted phthalimides, such as N-(Aminomethyl)phthalimide or N-(Thiophenylmethyl)phthalimide.
Reduction Reactions: The major product is N-(Hydroxymethyl)phthalimide.
Scientific Research Applications
N-(Bromomethyl)phthalimide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various functionalized molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound serves as an initiator in the atom transfer radical polymerization of styrene, leading to the formation of α-phthalimidopoly(styrene).
Biological Studies: It is employed in the synthesis of biologically active compounds, such as functionalized pyrimidine derivatives.
Material Science: this compound is used in the preparation of novel materials, including bis-C(cage)-substituted o-carborane.
Comparison with Similar Compounds
N-(Chloromethyl)phthalimide: Similar in structure but contains a chloromethyl group instead of a bromomethyl group.
N-(Hydroxymethyl)phthalimide: Contains a hydroxymethyl group, which is less reactive compared to the bromomethyl group.
N-(2-Bromoethyl)phthalimide: Contains a bromoethyl group, which introduces additional steric hindrance compared to the bromomethyl group.
Uniqueness: N-(Bromomethyl)phthalimide is unique due to its high reactivity and versatility in organic synthesis. The bromomethyl group provides a convenient handle for further functionalization, making it a valuable intermediate in the preparation of complex molecules .
Properties
IUPAC Name |
2-(bromomethyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-5-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSLLECLCKTJQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063789 | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5332-26-3 | |
Record name | N-(Bromomethyl)phthalimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5332-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(bromomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005332263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Bromomethyl)phthalimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3997 | |
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Record name | 1H-Isoindole-1,3(2H)-dione, 2-(bromomethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(bromomethyl)phthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.854 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N-(BROMOMETHYL)PHTHALIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDG35UDX67 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of N-(Bromomethyl)phthalimide in organic synthesis?
A1: this compound is commonly employed as an alkylating agent in organic synthesis. [, , , , ] Its reactivity stems from the bromine atom, which can be readily displaced by nucleophiles, allowing for the introduction of the phthalimidomethyl group into a variety of molecules.
Q2: Can you provide specific examples of reactions where this compound is used?
A2: Certainly. This compound reacts with:
- Phosphonites: This reaction yields alkyl phenyl hydrogenphosphinates, dialkyl phenylphosphonates, and N-[(bromomethyl)phthalimido)]-phosphinates. The stereoselectivity of the reaction is influenced by the size of the substituents on the phosphorus atom. []
- Imidazole and its derivatives: This reaction produces 1-substituted imidazoles, valuable building blocks in organic synthesis. [, ] For example, reacting this compound with 3,5-dimethylpyrazole yields N-[(3,5-Dimethylpyrazol-1-yl)methyl]phthalimide. []
- Lithium imidazolide: This reaction provides another route to 1-substituted imidazoles, offering an efficient and convenient synthetic method. []
- γ-Stannylated allyl phenyl selenides: This reaction, followed by further transformations, allows for the synthesis of allylic and homoallylic amines, including precursors to natural products like the cytokinin zeatin. []
Q3: How does the structure of this compound contribute to its reactivity?
A3: The phthalimide group in this compound acts as an electron-withdrawing group, making the adjacent methylene carbon more electrophilic. This enhanced electrophilicity facilitates nucleophilic attack at the methylene carbon, leading to the displacement of the bromine atom and alkylation of the nucleophile. [, , , , ]
Q4: Are there any computational studies on this compound?
A4: Yes, Density Functional Theory (DFT) has been used to study this compound and its chlorinated analogue, N-(chloromethyl)phthalimide. These studies have investigated their vibrational spectroscopic properties, Natural Bond Orbital (NBO) analysis, HOMO-LUMO energies, and thermodynamic functions. []
Q5: What can you tell me about the structural characterization of this compound?
A5: While specific spectroscopic data isn't provided in the provided abstracts, researchers typically employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure of this compound and its derivatives. [, ] X-ray crystallography studies have also been conducted to elucidate the three-dimensional structure and intermolecular interactions of compounds derived from this compound. [, ]
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